molecular formula C13H14FNO3 B152069 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid CAS No. 139679-45-1

1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid

Cat. No. B152069
M. Wt: 251.25 g/mol
InChI Key: NOBBVBPNOXXVPA-UHFFFAOYSA-N
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Description

The compound 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid is a derivative of piperidine, which is a common scaffold in medicinal chemistry due to its presence in various bioactive compounds. The fluorine atom on the benzoyl group can significantly affect the biological activity of such compounds due to its electronegativity and size, which can lead to unique interactions with biological targets.

Synthesis Analysis

The synthesis of related fluorinated piperidine derivatives has been described in the literature. For instance, a practical synthesis method for 1-(4-fluorobenzoyl)-4-(4-trifluoromethoxylbenzoyl)piperidine was reported, starting with 4-fluorobenzoyl chloride and methylisonipecotate, followed by treatment with aqueous LiOH and coupling with a Grignard agent, resulting in a final yield of 62.1% over four steps . Although not the exact compound , this synthesis provides insight into the potential synthetic routes that could be adapted for the synthesis of 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as IR, 1H NMR, and X-ray diffraction studies. For example, the crystal structure of a novel bioactive heterocycle with a fluorobenzisoxazole and piperidine moiety was determined, revealing inter and intra-molecular hydrogen bonds contributing to the molecule's stability . These techniques are crucial for confirming the structure of synthesized compounds and understanding their conformational preferences.

Chemical Reactions Analysis

The fluorinated piperidine derivatives have been shown to undergo various chemical reactions, leading to the formation of novel compounds with potential biological activities. For instance, the condensation of acid chlorides with a fluorinated piperidinyl-benzoisoxazole resulted in novel antimicrobial agents . These reactions highlight the chemical versatility of the piperidine ring when substituted with fluorinated groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated piperidine derivatives can be influenced by the presence of the fluorine atom and the overall molecular structure. The thermal stability and phase transitions of a related compound were investigated using TGA and DSC, and polymorphism screening was performed to determine the crystalline forms . These studies are essential for understanding the compound's behavior under different conditions and its suitability for pharmaceutical development.

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Scientific Field : Organic Chemistry, Pharmacology
  • Application Summary : Piperidines are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application : The scientific literature discusses intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Drug Discovery

  • Scientific Field : Pharmaceutical Sciences
  • Application Summary : Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the specific therapeutic application. For example, in the case of anticancer applications, the piperidine derivative might be administered as part of a chemotherapy regimen .
  • Results or Outcomes : The outcomes would also depend on the specific therapeutic application. In the case of anticancer applications, for example, the outcome might be a reduction in tumor size or improved patient survival .

Safety And Hazards

While specific safety and hazard information for “1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid” is not available, compounds of similar structure are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(4-fluorobenzoyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO3/c14-11-3-1-9(2-4-11)12(16)15-7-5-10(6-8-15)13(17)18/h1-4,10H,5-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBBVBPNOXXVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354648
Record name 1-(4-fluorobenzoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid

CAS RN

139679-45-1
Record name 1-(4-fluorobenzoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Piperidine-4-carboxylic acid (25.8 g, 200 mmol) and potassium carbonate (82.9 g, 600 mmol) are combined in water (500 mL) and methylene chloride (1 L) at 0° C. 4-Fluorobenzoyl chloride (31.7 g, 200 mmol) is dissolved in methylene chloride (200 mL) and added to the first mixture dropwise over 45 min. The mixture is stirred for 2 hr, after which the aqueous layer is separated and acidified to pH 1.5 with concentrated HCl. The aqueous mixture is extracted three times with methylene chloride, and the organic extracts are dried over magnesium sulfate and evaporated to give the title compound.
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
82.9 g
Type
reactant
Reaction Step Two
Quantity
31.7 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Bogdán, B Kontra, A Csomos… - … : Online Journal of …, 2022 - search.ebscohost.com
The 3-(azetidin-1-yl) propan-1-amine moiety is present in various potentially pharmacologically-active molecules and can be of interest also for the design of metal-complexing …
Number of citations: 0 search.ebscohost.com
D Thumkeo, S Punyawatthananukool… - Cell Reports, 2022 - cell.com
Active inflammation generally promotes immune activation. However, in the tumor microenvironment (TME), active inflammation occurs in parallel with immunosuppression, and both …
Number of citations: 21 www.cell.com

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